2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N4O3S2/c1-14-5-3-4-6-20(14)32-25(35)23-17-9-10-31(15(2)33)12-21(17)37-24(23)30-26(32)36-13-22(34)29-19-11-16(27)7-8-18(19)28/h3-8,11H,9-10,12-13H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEDKQADXGIISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=CC(=C4)F)F)SC5=C3CCN(C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its tricyclic thia-triazatricyclo framework, which differentiates it from simpler acetamide derivatives. Below is a comparative analysis with related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity: The target compound’s tricyclic system is more complex than the bicyclic or linear frameworks of 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide or plant-derived acetamides. This complexity may enhance binding affinity to biological targets but could reduce synthetic accessibility .
Substituent Effects: The 2,5-difluorophenyl group likely improves metabolic stability compared to non-fluorinated analogs (e.g., salternamide E), as fluorination is a common strategy to modulate pharmacokinetics .
Bioactivity Potential: While salternamide E and plant-derived acetamides exhibit confirmed antimicrobial/anti-inflammatory activities, the target compound’s bioactivity remains speculative due to a lack of direct experimental data. Its thia-triaza scaffold, however, resembles kinase inhibitor motifs seen in drug discovery .
Biological Activity
The compound 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide (CAS Number: 1217092-97-1) is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure suggests various biological activities that warrant detailed exploration.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 504.6 g/mol. The compound features a tricyclic framework with multiple functional groups that contribute to its reactivity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N4O3S2 |
| Molecular Weight | 504.6 g/mol |
| Structure | Tricyclic with thia and nitrogen heterocycles |
Biological Activity
Preliminary research indicates that compounds similar in structure to this molecule exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with triazatricyclo structures have been noted for their potential in inhibiting tumor growth.
- Antimicrobial Properties : The presence of sulfur and nitrogen atoms may enhance the compound's ability to disrupt microbial cell functions.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The functional groups within the molecule could interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : The compound may act as a ligand for various receptors, modulating signaling pathways critical in disease processes.
Case Studies and Research Findings
Several studies have explored compounds structurally related to the target compound:
-
Antitumor Studies :
- A study on triazatricyclo compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that the target compound may possess similar properties.
-
Antimicrobial Efficacy :
- Research has shown that thiazole-containing compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that the target compound may also possess such properties.
-
Neuroprotective Research :
- Investigations into neuroprotective agents have highlighted the importance of structural features similar to those found in the target compound, suggesting its potential in treating conditions like Alzheimer’s disease.
Q & A
Basic: What are the key synthetic pathways and optimization strategies for this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalized aromatic precursors and tricyclic cores. Critical steps include:
- Thioether formation: Reacting a thiol-containing intermediate with halogenated acetamide derivatives under basic conditions (e.g., NaH in DMF) .
- Acetylation: Introducing the acetyl group via nucleophilic acyl substitution using acetyl chloride or anhydrides .
- Purification: Employ silica gel chromatography or recrystallization to isolate the product. Optimize yields by controlling reaction parameters:
- Temperature: 60–80°C for thioether coupling .
- Solvent: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates .
- Validation: Confirm success at each step using HPLC (≥95% purity) and NMR (e.g., disappearance of -SH proton at ~3 ppm) .
Basic: How to characterize the compound’s structure and purity?
Answer:
Use orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Identify protons (e.g., acetamide NH at ~10 ppm) and carbons in the tricyclic core .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic and heterocyclic regions .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) and detect fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Assess purity using C18 columns (e.g., 90:10 acetonitrile/water gradient) .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
Contradictions may arise from assay variability or impurities. Mitigate via:
- Orthogonal Assays: Compare results from enzymatic inhibition (e.g., fluorogenic substrates) and cell-based viability assays (e.g., MTT) .
- Impurity Profiling: Use LC-MS to detect byproducts (e.g., deacetylated analogs) that may interfere with activity .
- Dose-Response Validation: Repeat experiments with freshly prepared stock solutions to exclude degradation artifacts .
Advanced: How to design experiments for elucidating the mechanism of action?
Answer:
Adopt an integrated computational-experimental approach:
- Molecular Docking: Predict binding to target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize residues within 5 Å of the tricyclic core .
- In Vitro Binding: Validate docking results with Surface Plasmon Resonance (SPR) to measure affinity (KD values) .
- Pathway Analysis: Use RNA-seq or phosphoproteomics to identify downstream effects (e.g., apoptosis markers like caspase-3) .
Advanced: How to optimize reaction conditions using computational modeling?
Answer:
Leverage quantum chemical calculations and machine learning:
- Reaction Path Search: Use Gaussian or ORCA to model transition states and identify energy barriers for key steps (e.g., thioether formation) .
- Solvent Optimization: Predict solvent effects via COSMO-RS simulations to select solvents with optimal polarity (e.g., ε = 30–40) .
- High-Throughput Screening (HTS): Apply robotic platforms to test 100+ conditions (e.g., base/catalyst combinations) and train predictive models .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Answer:
Systematically modify functional groups and test bioactivity:
| Modification | Biological Impact | Method |
|---|---|---|
| 2,5-Difluorophenyl group | Enhances lipophilicity (logP +0.5) | Replace with -CF3; test via LogD assay |
| Thioether linkage | Critical for target binding (IC50 ↓) | Substitute with sulfoxide; use SPR |
| Acetyl group | Affects metabolic stability (t1/2 ±20%) | Hydrolyze to -OH; assess CYP450 inhibition |
Validate SAR with X-ray crystallography of ligand-target complexes .
Basic: What are initial steps for biological screening?
Answer:
Prioritize assays based on structural analogs:
- Enzymatic Assays: Test inhibition of serine/threonine kinases (IC50 < 1 μM threshold) .
- Antimicrobial Screening: Use broth microdilution against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity: Screen in HEK293 and HepG2 cells (CC50 > 10 μM for selectivity) .
Advanced: How to address low solubility in bioassays?
Answer:
- Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
- Salt Formation: Synthesize hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug Strategy: Introduce phosphate esters cleaved in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
